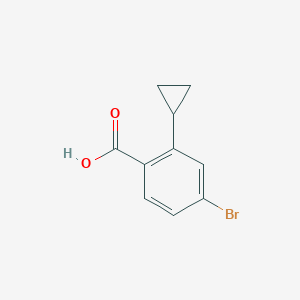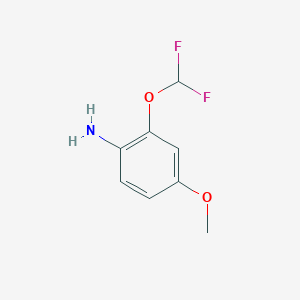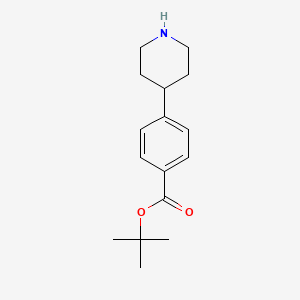![molecular formula C12H23NO3 B8059555 tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate](/img/structure/B8059555.png)
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring substituted with a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate typically involves the following steps:
-
Formation of the Carbamate Group: : The initial step involves the reaction of tert-butyl chloroformate with 3-(2-hydroxyethyl)cyclopentylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction Time: 2-4 hours
-
Purification: : The crude product is purified by column chromatography using a suitable solvent system, such as a mixture of ethyl acetate and hexane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions and improved safety compared to batch processes. The use of automated systems for reagent addition and product separation enhances efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : tert-Butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbamate group to yield the corresponding amine.
-
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base, room temperature to mild heating.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate is used as a protecting group for amines. Its stability under various reaction conditions makes it valuable for multi-step syntheses.
Biology
The compound is studied for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting proteases and kinases.
Industry
The compound finds applications in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate exerts its effects involves the hydrolysis of the carbamate group. This reaction releases the active amine, which can interact with molecular targets such as enzymes or receptors. The hydrolysis is typically catalyzed by esterases or other hydrolases present in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development.
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-5-4-9(8-10)6-7-14/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKPDOKMSMTHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8059518.png)




![rac-tert-butyl (3R,5S)-5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8059550.png)



